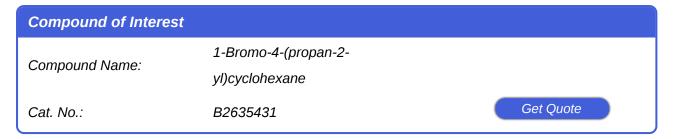


An In-depth Technical Guide to 1-bromo-4-(propan-2-yl)cyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-bromo-4-(propan-2-yl)cyclohexane**, also known as **1-bromo-4-isopropylcyclohexane**. Due to the limited availability of specific experimental data for this compound, this guide incorporates representative data from structurally similar compounds, such as **1-bromo-4-tert-butylcyclohexane**, to provide a thorough understanding of its expected characteristics and reactivity.

Chemical Identity and Physical Properties

1-bromo-4-(propan-2-yl)cyclohexane is a halogenated cycloalkane with the general CAS Number 1341365-34-1.[1] The compound exists as two geometric isomers: cis-**1-bromo-4-(propan-2-yl)cyclohexane** and trans-**1-bromo-4-(propan-2-yl)cyclohexane**. Specific CAS numbers for the individual isomers are not readily available in public databases.

The physical and chemical properties of **1-bromo-4-(propan-2-yl)cyclohexane** are summarized in the table below. The presented data is a combination of computed values for the target molecule and experimental data for analogous compounds.



Property	Value	Source
Molecular Formula	C9H17Br	[1]
Molecular Weight	205.13 g/mol	[1]
CAS Number	1341365-34-1 (for the mixture of isomers)	[1]
IUPAC Name	1-bromo-4-(propan-2- yl)cyclohexane	[1]
Boiling Point	Not available	
Density	Not available	_
Calculated LogP	3.8	[1]

Spectroscopic Data (Representative)

Detailed spectroscopic data for **1-bromo-4-(propan-2-yl)cyclohexane** is not extensively published. Therefore, representative ¹³C NMR data for the analogous compounds, cis- and trans-1-bromo-4-tert-butylcyclohexane, are provided to illustrate the expected spectral characteristics.



Isomer	Carbon Atom	Chemical Shift (ppm)
cis-1-bromo-4-tert- butylcyclohexane	C1 (CH-Br)	59.8
C2, C6	36.5	_
C3, C5	25.1	-
C4 (CH-tBu)	47.9	_
C(CH ₃) ₃	32.3	-
C(CH ₃) ₃	27.5	-
trans-1-bromo-4-tert- butylcyclohexane	C1 (CH-Br)	65.4
C2, C6	38.9	
C3, C5	28.1	_
C4 (CH-tBu)	47.8	_
C(CH ₃) ₃	32.3	_
С(СН3)3	27.6	-

Experimental Protocols

A detailed experimental protocol for the synthesis of **1-bromo-4-(propan-2-yl)cyclohexane** is not readily available in the scientific literature. However, a general and representative procedure for the bromination of a substituted cyclohexane can be adapted from the synthesis of similar compounds. The following is a representative protocol based on the synthesis of **1-bromo-4-tert-butylcyclohexane**.

Synthesis of 1-bromo-4-alkylcyclohexane (Representative Protocol)

This procedure involves the conversion of the corresponding alcohol to the alkyl bromide using a hydrobromic acid reagent.

Materials:



- 4-alkylcyclohexanol
- Concentrated hydrobromic acid (48%)
- Concentrated sulfuric acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- · Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine 4-alkylcyclohexanol and concentrated hydrobromic acid.
- Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
- Attach a reflux condenser and heat the mixture to reflux for several hours.
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.



- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-bromo-4-alkylcyclohexane.
- The product can be further purified by distillation.

Reactivity and Mechanistic Pathways

The stereochemistry of **1-bromo-4-(propan-2-yl)cyclohexane** plays a crucial role in its reactivity, particularly in elimination reactions. The cis and trans isomers exhibit significantly different rates of E2 elimination. This is due to the conformational requirements of the E2 mechanism, which necessitates an anti-periplanar arrangement of the leaving group (bromine) and a proton on an adjacent carbon.

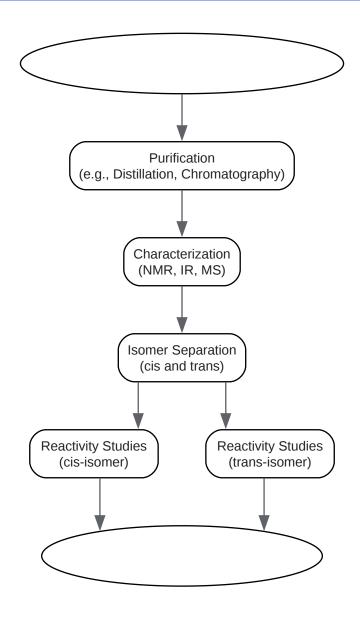
In the more stable chair conformation of cis-**1-bromo-4-(propan-2-yl)cyclohexane**, the bulky isopropyl group occupies an equatorial position, forcing the bromine atom into an axial position. This axial orientation allows for an anti-periplanar relationship with the axial protons on the adjacent carbons, facilitating a rapid E2 elimination.

Conversely, in the most stable conformation of the trans isomer, both the isopropyl group and the bromine atom are in equatorial positions.[2] An equatorial bromine cannot achieve an antiperiplanar arrangement with any of the adjacent protons. For E2 elimination to occur, the cyclohexane ring would need to flip to a much less stable conformation where the bromine is axial, a process that is energetically unfavorable. Consequently, the E2 elimination of the trans isomer is significantly slower. It has been noted that cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination with sodium hydroxide 5000 times faster than the trans isomer.[3]

Caption: E2 Elimination Reactivity of cis and trans Isomers.

The logical workflow for investigating the properties and reactivity of **1-bromo-4-(propan-2-yl)cyclohexane** would typically involve synthesis, purification, characterization, and reactivity studies.





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Caption: General Experimental Workflow.

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